molecular formula C19H22N2O5S B2479429 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 867042-36-2

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2479429
CAS No.: 867042-36-2
M. Wt: 390.45
InChI Key: AGKCEIOVQMSNMN-UHFFFAOYSA-N
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Description

This product, 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, is a dihydropyrazole derivative offered as a well-defined chemical tool for scientific investigation. The compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Its structure is functionalized with methoxy-substituted phenyl rings at the 3- and 5- positions and a methylsulfonyl group at the 1-nitrogen. The methoxyphenyl substituents are common motifs in drug discovery and organic materials science, often influencing a molecule's electronic properties and binding affinity . The N-methylsulfonyl group is a significant moiety that can enhance metabolic stability and is found in compounds with various pharmacological activities . As a result, this chemical serves as a versatile building block for researchers in early discovery, particularly for exploring new chemical space in libraries, as a precursor in the synthesis of more complex heterocyclic systems, or as a starting point for structure-activity relationship (SAR) studies in fields such as kinase inhibition or neurodegenerative disease research. All sales are final, and the product identity is the responsibility of the buyer.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKCEIOVQMSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of approximately 398.45 g/mol. The structure features two methoxy groups and a methylsulfonyl moiety, which are pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by 61–85% and 76–93%, respectively, at a concentration of 10 µM, compared to dexamethasone's inhibitory activity of 76% and 86% at 1 µM . This suggests that the compound may be effective in treating inflammatory conditions.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. One derivative demonstrated an IC₅₀ value of 0.07 µM against the epidermal growth factor receptor (EGFR), indicating strong potential as an anticancer agent . The compound's ability to inhibit tumor growth was also noted in studies involving breast cancer cells (MCF-7), where significant antiproliferative activity was observed .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A study tested various compounds against Mycobacterium tuberculosis and other bacterial strains, revealing promising results with significant inhibition rates . The ability to combat bacterial infections positions these compounds as potential candidates for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Efficacy

A recent study focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. Notably, one compound showed remarkable selectivity and potency against MCF-7 cells, suggesting that modifications in the pyrazole structure could enhance anticancer activity .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound NameIC₅₀ Value (µM)Reference
Anti-inflammatoryCompound C50.07
Anticancer3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)0.08
AntimicrobialVarious Pyrazole DerivativesVaries

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Biological Activity Key Findings Reference
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3:3,4-dimethoxyphenyl; 5:4-chlorophenyl Antioxidant, Antimicrobial DFT studies show strong HOMO-LUMO energy gaps (4.5 eV), correlating with stability .
1-(4-Methylsulfonylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 1:4-methylsulfonylphenyl; 5:phenyl COX-1 Inhibition Selective COX-1 inhibition (IC₅₀ = 0.8 μM) due to sulfonyl group interactions .
5-(2-Fluorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3:3,4-dimethoxyphenyl; 5:2-fluorophenyl Anti-Dengue Virus Binds DEN2 NS2B/NS3 protease via hydrogen bonds with His51/Asp75 (ΔG = -9.2 kcal/mol) .
1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole 1:3-chlorophenyl; 3:3,4-dimethoxyphenyl Antioxidant Moderate radical scavenging activity (IC₅₀ = 45 μM in DPPH assay) .
Target Compound 1:methylsulfonyl; 3:3,4-dimethoxyphenyl; 5:3-methoxyphenyl Hypothesized: Antiviral/Anti-inflammatory Predicted to interact with COX-1/2 or viral proteases based on sulfonyl and methoxy motifs .

Antiviral Potential

  • The 2-fluorophenyl analogue (Table 1) showed strong binding to DEN2 NS2B/NS3 protease, a target for dengue drug development. The target compound’s 3-methoxyphenyl group may enhance hydrophobic interactions with viral proteases .

Physicochemical Properties

  • Methylsulfonyl Group : Lowers pKa (~1.5), enhancing solubility in physiological conditions compared to phenylsulfonyl analogues .

Computational Studies

  • DFT calculations on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole revealed a dipole moment of 4.2 Debye, indicating polar interactions with biological targets .
  • Molecular dynamics simulations for the 2-fluorophenyl analogue showed stable binding to DEN2 NS2B/NS3 protease over 50 ns, supporting its use as a lead compound .

Q & A

Advanced Research Question

  • X-ray Crystallography : Use SHELX software for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The asymmetric unit geometry and hydrogen-bonding networks can resolve conformational ambiguities .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Compare with experimental X-ray data to validate electronic properties .

What methods evaluate biological activity, particularly enzyme inhibition?

Advanced Research Question

  • In Vitro Assays : Use fluorometric or colorimetric kits to measure IC₅₀ values against target enzymes (e.g., kinases, cyclooxygenases).
  • Molecular Docking : Employ AutoDock Vina to model ligand-enzyme interactions. Focus on binding affinity (ΔG) and key residues (e.g., catalytic triads) .
  • Validation : Cross-reference docking results with experimental inhibition data to identify false positives .

How should contradictions in spectroscopic data be addressed?

Advanced Research Question

  • NMR Discrepancies : Compare chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent effects. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry : Employ high-resolution LC-MS to distinguish isobaric impurities. Calibrate with internal standards (e.g., sodium formate) .

What computational strategies predict interaction mechanisms with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein complexes over 100 ns. Analyze root-mean-square deviation (RMSD) to assess stability .
  • Binding Free Energy : Calculate via MM-PBSA to quantify contributions from hydrophobic, electrostatic, and solvation effects .

How do substitution patterns influence reactivity and bioactivity?

Basic Research Question

  • Regioselectivity : Methoxy groups at 3,4-positions enhance electron density on the pyrazole ring, increasing nucleophilic reactivity. Compare with 2,4-substituted analogs using Hammett constants .
  • Bioactivity : Test substituent effects via SAR studies. For example, 3,4-dimethoxy groups improve kinase inhibition due to π-π stacking with aromatic enzyme pockets .

What methods study pharmacokinetic properties?

Advanced Research Question

  • In Vitro ADME : Use Caco-2 cell monolayers for permeability assays. Measure metabolic stability via liver microsomes .
  • In Silico Predictions : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

What challenges arise in crystallographic refinement?

Advanced Research Question

  • Disorder Handling : For flexible methoxy groups, apply PART instructions in SHELXL to model split positions .
  • Twinned Data : Use CELL_NOW for initial indexing and TWINLAW to identify twin laws in SHELX .

How to design SAR studies for substituent variations?

Advanced Research Question

  • Library Design : Synthesize analogs with systematic substitutions (e.g., halogen, nitro, methyl groups). Use principal component analysis (PCA) to cluster bioactivity profiles .
  • 3D-QSAR : Build CoMFA or CoMSIA models to map steric/electrostatic requirements for potency .

Which analytical techniques characterize this compound effectively?

Basic Research Question

  • Spectroscopy :
    • FT-IR : Confirm sulfonyl (1150–1300 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Assign diastereotopic protons (δ 3.5–4.5 ppm) and quaternary carbons .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.